molecular formula C9H17NO B1661903 1-(Azocan-1-yl)ethan-1-one CAS No. 99875-26-0

1-(Azocan-1-yl)ethan-1-one

Cat. No.: B1661903
CAS No.: 99875-26-0
M. Wt: 155.24 g/mol
InChI Key: TZFKYUXRORVYQV-UHFFFAOYSA-N
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Description

This compound is characterized by its colorless liquid form and pungent odor. It is commonly used in organic synthesis due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Azocan-1-yl)ethan-1-one involves several synthetic routes and reaction conditions. One common method includes the reaction of azocane with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to optimize yield and purity .

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, leading to the formation of various intermediates . These intermediates can interact with biological molecules, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved are still under investigation.

Properties

IUPAC Name

1-(azocan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(11)10-7-5-3-2-4-6-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFKYUXRORVYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540544
Record name 1-(Azocan-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99875-26-0
Record name 1-(Azocan-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of heptamethyleneimine (5.56 ml; 44 mmol) and triethylamine (6.13 ml; 44 mmol) in tetrahydrofuran (20 ml) under nitrogen at 0° C. was added dropwise a solution of acetyl chloride (3.13 ml; 44 retool) in tetrahydrofuran (20 ml). The reaction mixture was then warmed to room temperature and stirred for 1 hr. The resulting solid was filtered off and washed thoroughly with ether. The filtrate was evaporated in vacuo to give an orange oil. Distillation in vacuo gave the title compound (D9).
[Compound]
Name
heptamethyleneimine
Quantity
5.56 mL
Type
reactant
Reaction Step One
Quantity
6.13 mL
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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